4-octylbenzene-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

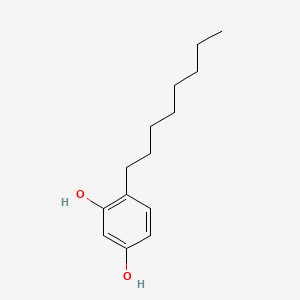

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-octylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(15)11-14(12)16/h9-11,15-16H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUHXNRAGDKQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041525 | |

| Record name | 4-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6565-70-4 | |

| Record name | 4-Octylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6565-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006565704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OCTYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q4P7022U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-octylbenzene-1,3-diol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a phenolic lipid belonging to the family of 4-alkylresorcinols. These compounds are characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with an alkyl chain at the fourth position. While its shorter-chain analog, 4-butylresorcinol, has gained significant attention for its potent tyrosinase inhibitory activity and use in cosmetic skin-lightening formulations, this compound is a subject of growing interest for its potential applications in pharmaceuticals and fine chemical synthesis.[1] Its longer alkyl chain imparts distinct physicochemical properties that may influence its biological activity, solubility, and formulation characteristics. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties, synthesis, and biological activity of this compound.

Core Physical and Chemical Properties

Quantitative data on the specific physical properties of this compound are not extensively reported in publicly available literature. However, based on the known properties of its analogs and general chemical principles, the following information can be presented.

| Property | Value | Source/Notes |

| IUPAC Name | This compound | |

| Synonyms | 4-Octylresorcinol, Resorcinol, 4-octyl- | [2] |

| CAS Number | 6565-70-4 | [3] |

| Molecular Formula | C₁₄H₂₂O₂ | [2][3] |

| Molecular Weight | 222.32 g/mol | [2] |

| Melting Point | Not available | Data for 4-butylresorcinol is 50.0 to 55.0 °C. The longer alkyl chain of the octyl derivative is expected to influence the melting point. |

| Boiling Point | Not available | Data for 4-butylresorcinol is 166 °C at 7 mmHg. The boiling point of the octyl derivative is expected to be higher due to increased molecular weight and van der Waals forces. |

| Solubility | Poorly soluble in water; Soluble in organic solvents. | [4] Based on the properties of 4-butylresorcinol, solubility in water is expected to be lower for the octyl analog due to the longer, more hydrophobic alkyl chain. It is expected to be soluble in alcohols and other organic solvents. |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the resorcinol ring, the phenolic hydroxyl protons, and the protons of the octyl chain. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.0-7.5 ppm). The hydroxyl protons will present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The octyl chain will show a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the methylene groups in the middle of the chain, and a triplet for the methylene group attached to the aromatic ring (~2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the hydroxyl-substituted carbons appearing at higher chemical shifts (downfield). The carbons of the octyl chain will also be resolved, with the terminal methyl carbon appearing at the lowest chemical shift (upfield).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups.

-

Absorptions around 2850-2960 cm⁻¹ due to the C-H stretching vibrations of the octyl chain's methylene and methyl groups.

-

Aromatic C=C stretching vibrations in the region of 1500-1600 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 222.3). Fragmentation patterns would likely involve cleavage of the octyl chain and fragmentation of the aromatic ring.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, established methods for the synthesis of 4-alkylresorcinols can be adapted.

Synthesis of this compound

A common synthetic route for 4-alkylresorcinols involves a two-step process: Friedel-Crafts acylation of resorcinol followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Resorcinol with Octanoyl Chloride

-

Reaction: Resorcinol is acylated with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to form 4-octanoylresorcinol.

-

General Procedure:

-

To a cooled solution of resorcinol in an appropriate solvent (e.g., nitrobenzene or carbon disulfide), the Lewis acid catalyst is added portion-wise.

-

Octanoyl chloride is then added dropwise while maintaining a low temperature.

-

The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The product, 4-octanoylresorcinol, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

-

Step 2: Reduction of 4-Octanoylresorcinol

-

Reaction: The carbonyl group of 4-octanoylresorcinol is reduced to a methylene group to yield this compound. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). Catalytic hydrogenation over a palladium catalyst is a greener alternative.

-

General Procedure (Catalytic Hydrogenation):

-

4-Octanoylresorcinol is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (either at atmospheric or elevated pressure) and stirred until the reaction is complete.

-

The catalyst is removed by filtration.

-

The solvent is evaporated, and the resulting this compound is purified by recrystallization or column chromatography.

-

A more direct, one-step synthesis has been briefly described, involving the reaction of resorcinol with 1-octanol in the presence of alumina at high temperatures (275 °C), with continuous removal of water.[5] However, a detailed experimental protocol for this method is not available.

Experimental Workflow for Synthesis

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound.

-

General HPLC Conditions (adapted from methods for related compounds):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid, such as acetic acid or formic acid, to improve peak shape) is a common mobile phase.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the resorcinol chromophore (around 280 nm) is appropriate.

-

Quantification: Quantification can be achieved using an external standard method with a calibration curve prepared from a pure standard of this compound.

-

Biological Activity and Signaling Pathways

The primary biological activity of 4-alkylresorcinols is the inhibition of tyrosinase, the key enzyme in melanin biosynthesis.[6][7][8]

Tyrosinase Inhibition

4-Alkylresorcinols are known to be potent, competitive inhibitors of tyrosinase.[5] The inhibitory activity is dependent on the length of the alkyl chain. Studies on a series of 4-alkylresorcinols have shown that the inhibitory potency increases with the length of the alkyl chain up to a certain point. While specific IC₅₀ values for this compound are not consistently reported, it is expected to be a potent tyrosinase inhibitor, likely with a low micromolar IC₅₀ value. For comparison, 4-butylresorcinol has a reported IC₅₀ of 21 µmol/L against human tyrosinase.[7]

The proposed mechanism of inhibition involves the binding of the resorcinol moiety to the active site of the tyrosinase enzyme, which contains copper ions. The alkyl chain likely contributes to the binding affinity and may influence the orientation of the molecule within the active site.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-OCTYL-BENZENE-1,3-DIOL [chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. Benzene, octyl- [webbook.nist.gov]

- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. qvsiete.com [qvsiete.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4-octylbenzene-1,3-diol

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-octylbenzene-1,3-diol, also known as 4-octylresorcinol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide includes data on homologous 4-alkylresorcinols, particularly 4-butylresorcinol, to provide a comparative context for its potential biological activities and synthesis.

Compound Identification and Structure

Chemical Name: this compound

Synonyms: 4-n-octyl resorcinol, Octylresorcinol

Molecular Formula: C₁₄H₂₂O₂

Molecular Weight: 222.33 g/mol [1]

Structure:

(Note: This is a placeholder image. The actual structure has a benzene ring with hydroxyl groups at positions 1 and 3, and an octyl chain at position 4.)

Physicochemical and Safety Data

The following table summarizes key physicochemical and safety information for this compound.

| Property | Value | Reference |

| MDL Number | MFCD01684758 | [1] |

| Storage Conditions | 2-8°C, Inert Gas | [1] |

| Hazard Statements | H302, H312, H315, H319, H332 | [2] |

| Precautionary Statements | P202, P261, P262, P264+P265, P270 | [2] |

Synthesis of 4-Alkylresorcinols

The synthesis of 4-alkylresorcinols, including the octyl derivative, typically follows a two-step process: an acylation reaction to introduce the acyl side chain, followed by a reduction of the keto group.

General Synthetic Pathways

Two common pathways for the synthesis of 4-alkylresorcinols are outlined below.

Caption: General synthetic pathways for 4-alkylresorcinols.

Experimental Protocol: Synthesis of 4-Alkylresorcinol via Friedel-Crafts Acylation and Reduction

The following is a generalized protocol adapted from methods for synthesizing 4-alkylresorcinols, such as 4-butylresorcinol.[2][3] This protocol should be optimized for the synthesis of 4-octylresorcinol.

Step 1: Friedel-Crafts Acylation of Resorcinol

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add resorcinol (1.0 eq), a solvent (e.g., toluene), a Lewis acid catalyst such as zinc chloride (1.3 eq), and the corresponding fatty acid, in this case, octanoic acid (1.25 eq).

-

Reaction: Heat the mixture to 80-120°C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture and add water. The product, 4-octanoylresorcinol, will precipitate as a solid.

-

Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization.

Step 2: Reduction of 4-Acylresorcinol

-

Method A: Catalytic Hydrogenation

-

Reaction Setup: In a suitable pressure reactor, add the 4-octanoylresorcinol (1.0 eq), a catalyst such as 5% Palladium on Carbon (Pd/C), and a solvent like methanol.

-

Reaction: Pressurize the reactor with hydrogen gas (0.1-5.0 MPa) and heat to 50-120°C. Stir the reaction for 3-4 hours, monitoring for completion.[4]

-

Work-up: After the reaction, cool the vessel, and carefully filter off the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 4-octylresorcinol can be purified by recrystallization or column chromatography.

-

-

Method B: Huang-Minlon Reduction

-

Reaction Setup: In a flask, dissolve the 4-octanoylresorcinol and an alkali like potassium hydroxide in a high-boiling solvent such as diethylene glycol.

-

Hydrazone Formation: Add an excess of hydrazine hydrate and heat the mixture at reflux for 1-3 hours.

-

Reduction: Distill off the excess hydrazine and water until the reaction temperature rises to 170-220°C.

-

Reaction Completion: Maintain this temperature and continue to reflux for 1-4 hours until the reaction is complete.

-

Work-up and Purification: Cool the reaction mixture, add water, and acidify to precipitate the product. The crude 4-octylresorcinol is then filtered, washed, and purified.

-

Biological Activity and Mechanism of Action

While specific biological data for this compound is scarce, the class of 4-alkylresorcinols is well-known for its potent inhibition of tyrosinase, the key enzyme in melanin synthesis.[5]

Tyrosinase Inhibition

Data for the closely related 4-butylresorcinol and 4-hexylresorcinol demonstrate strong tyrosinase inhibitory activity. It is plausible that 4-octylresorcinol exhibits similar properties.

| Compound | Tyrosinase Inhibition IC₅₀ (Human) | Melanin Production Inhibition IC₅₀ (MelanoDerm) | Reference |

| 4-Butylresorcinol | 21 µmol/L | 13.5 µmol/L | [5] |

| 4-Hexylresorcinol | 94 µmol/L | Not Reported | [6] |

| Kojic Acid | ~500 µmol/L | > 400 µmol/L | [5] |

| Hydroquinone | Millimolar Range | < 40 µmol/L | [5] |

| Arbutin | Millimolar Range | > 5000 µmol/L | [5] |

Mechanism of Action of 4-Alkylresorcinols

Studies on 4-butylresorcinol indicate that its hypopigmentary effect is due to the direct inhibition of tyrosinase activity. It does not appear to significantly affect signaling pathways such as ERK or Akt, which can also modulate melanogenesis.[7]

References

- 1. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]

- 4. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]

- 5. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. qvsiete.com [qvsiete.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Analysis of 4-octylbenzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 4-octylbenzene-1,3-diol (also known as 4-octylresorcinol). Due to the limited availability of directly published spectral data for this specific compound, this guide presents predicted data based on the analysis of homologous 4-alkylresorcinols, alongside detailed, generalized experimental protocols for acquiring such data. Furthermore, this document elucidates the well-established mechanism of tyrosinase inhibition by 4-alkylresorcinols, a key biological pathway relevant to their application in dermatology and pharmacology.

Predicted and Comparative Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~6.2-6.4 | m | 2H | Ar-H |

| ~4.5-5.5 | br s | 2H | Ar-OH |

| ~2.4-2.6 | t | 2H | Ar-CH₂- |

| ~1.5-1.7 | m | 2H | -CH₂- |

| ~1.2-1.4 | m | 10H | -(CH₂)₅- |

| ~0.8-0.9 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~155-157 | C-OH |

| ~140-142 | C-alkyl |

| ~130-132 | Ar-CH |

| ~110-115 | C-H (Ar) |

| ~102-108 | C-H (Ar) |

| ~35-37 | Ar-CH₂- |

| ~31-33 | -CH₂- |

| ~29-30 | -(CH₂)₅- |

| ~22-24 | -CH₂- |

| ~14 | -CH₃ |

Note: Predicted values are based on trends observed in the spectra of 4-ethylresorcinol, 4-butylresorcinol, and 4-hexylresorcinol.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (phenolic) |

| 2850-2960 | Strong | C-H stretch (aliphatic) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1450-1470 | Medium | C-H bend (aliphatic) |

| ~1150-1250 | Strong | C-O stretch (phenol) |

| ~800-850 | Strong | Ar-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 222.16 | [M]⁺ (Molecular Ion) |

| 137.06 | [M - C₆H₁₃]⁺ (Benzylic cleavage) |

| 124.05 | [M - C₇H₁₄]⁺ (McLafferty rearrangement) |

| 110.04 | [Resorcinol]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

Data Processing : Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase the spectra and perform baseline correction. Calibrate the chemical shifts using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Sample Preparation (Thin Film) : Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Acquisition : Record a background spectrum of the empty ATR crystal or the clean salt plate. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The acquired spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used. For less stable compounds, electrospray ionization (ESI) from a solution may be preferred.

-

Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. ESI is a softer ionization method that typically yields the molecular ion with minimal fragmentation.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Signaling Pathway and Experimental Workflow

Tyrosinase Inhibition by 4-Alkylresorcinols

4-Alkylresorcinols are well-documented inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. Their inhibitory action is a critical aspect of their use as skin-lightening agents. The following diagram illustrates the simplified melanogenesis pathway and the point of inhibition by 4-alkylresorcinols.

An In-depth Technical Guide on the Solubility of 4-octylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a phenolic lipid of significant interest in the pharmaceutical and cosmetic industries for its potential biological activities. A thorough understanding of its solubility is critical for formulation development, bioavailability, and overall efficacy. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound.

A review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data (e.g., in mg/mL or g/100g ) for this compound across a range of common solvents. However, its chemical structure, featuring a polar dihydroxy benzene ring and a long, non-polar octyl chain, defines its amphiphilic and highly lipophilic nature. This is quantitatively supported by its calculated octanol-water partition coefficient (LogP).

To provide a practical reference for formulation scientists, this guide includes available solubility data for the closely related, shorter-chain analogue, 4-butylbenzene-1,3-diol (4-butylresorcinol). Furthermore, a detailed, standardized experimental protocol for determining solubility via the equilibrium shake-flask method is provided to enable researchers to generate precise data in their own laboratories.

Physicochemical Properties of this compound

The defining structural feature of this compound is its C8 alkyl chain, which imparts significant hydrophobicity. This property governs its solubility behavior, making it readily soluble in non-polar and semi-polar organic solvents while having very limited solubility in aqueous media.

Octanol-Water Partition Coefficient (LogP): The LogP value is a measure of a compound's lipophilicity. A higher LogP indicates a greater preference for a non-polar (lipid) environment over a polar (aqueous) one.

| Compound | Predicted LogP | Interpretation |

| This compound | ~4.8 - 5.5 | Highly Lipophilic |

| 4-butylbenzene-1,3-diol | ~2.4 - 2.8 | Moderately Lipophilic[1] |

Note: LogP values are calculated estimates from various chemical informatics platforms. The significantly higher LogP of the octyl derivative compared to the butyl derivative underscores its much greater hydrophobicity and predicts lower aqueous solubility.

Solubility Profile

While specific quantitative data for this compound is not available in the literature, its high lipophilicity suggests it is soluble in a range of organic solvents , including:

-

Alcohols (e.g., Ethanol, Isopropanol)

-

Glycols (e.g., Propylene Glycol, Polyethylene Glycol)

-

Ethers

-

Ketones (e.g., Acetone)

-

Esters (e.g., Ethyl Acetate)

-

Oils and Lipids

Conversely, it is expected to be poorly soluble to practically insoluble in water .

Reference Data: Solubility of 4-butylbenzene-1,3-diol

For formulation reference, the following table summarizes the available quantitative and qualitative solubility data for the C4 analogue, 4-butylresorcinol. It is crucial to note that due to its shorter alkyl chain and lower LogP, 4-butylresorcinol is significantly more water-soluble than this compound is expected to be.

| Solvent | Type | Reported Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL | |

| Ethanol (EtOH) | Polar Protic | Soluble | |

| Propylene Glycol | Polar Protic | Soluble | |

| Oils (e.g., Caprylic/Capric Triglyceride) | Non-polar | Soluble | |

| Water | Polar Protic | Limited / Poorly Soluble |

Biological Context and Potential Signaling Pathways

Alkylresorcinols, as a class of amphiphilic phenolic lipids, are known to interact with biological membranes.[2][3] Their structure allows them to intercalate into the lipid bilayer, which can modulate membrane fluidity and the function of membrane-bound proteins. While specific signaling pathways for this compound are not well-defined in the literature, the biological activities of long-chain alkylresorcinols are generally attributed to:

-

Antioxidant Activity: The phenolic ring can donate a hydrogen atom to neutralize free radicals.

-

Enzyme Inhibition: They have been shown to inhibit various enzymes, a property that is being explored for therapeutic applications.

-

Antimicrobial Effects: Their ability to disrupt microbial cell membranes contributes to their antimicrobial properties.[2]

The diagram below illustrates the logical relationship of how the amphiphilic nature of an alkylresorcinol leads to its primary biological interaction.

Caption: Logical flow from molecular structure to biological activity.

Experimental Protocol: Equilibrium Solubility Determination

To address the lack of quantitative data, researchers can employ the widely accepted equilibrium shake-flask method, as outlined in OECD Guideline 105.[4][5][6]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25°C or 37°C).

Materials:

-

This compound (high purity)

-

Selected solvent (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Validated analytical system for quantification (e.g., HPLC-UV, GC-MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Equilibrium Saturation:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Pipette a known volume (e.g., 5 mL) of the solvent into the vial.

-

Securely cap the vial and place it in the constant temperature shaker.

-

Agitate the vial at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary tests can establish the minimum time required.[7]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of solvent to bring its concentration within the linear range of the analytical calibration curve.

-

-

Quantification:

-

Analyze the diluted samples and the standard solutions using the validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Use the regression equation from the calibration curve to determine the concentration of this compound in the diluted samples.

-

-

Calculation and Reporting:

-

Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the equilibrium solubility.

-

The experiment should be performed in triplicate.

-

Report the solubility in standard units (e.g., mg/mL, g/100g , molarity) along with the temperature and the standard deviation.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. 4-Butylresorcinol | C10H14O2 | CID 205912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 6. laboratuar.com [laboratuar.com]

- 7. who.int [who.int]

An In-depth Technical Guide to the Synthesis of 4-octylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-octylbenzene-1,3-diol, also known as 4-octylresorcinol. This compound is of significant interest in the pharmaceutical and cosmetic industries for its various biological activities. This document details the primary synthetic routes, precursor materials, necessary reagents, and detailed experimental protocols.

Introduction to Synthetic Strategies

The synthesis of this compound is predominantly achieved through a two-step process. The first step involves the introduction of an eight-carbon acyl group onto the resorcinol ring, typically via a Friedel-Crafts acylation or a similar reaction, to yield the intermediate 4-octanoylresorcinol. The second step is the reduction of the keto functional group of this intermediate to an alkyl group, yielding the final product, this compound.

Several methods can be employed for the reduction of the keto intermediate, each with its own advantages and disadvantages regarding reaction conditions, substrate compatibility, and environmental impact. The most common reduction techniques include the Clemmensen reduction, the Wolff-Kishner reduction, and catalytic hydrogenation.

Precursors and Reagents

The successful synthesis of this compound relies on the appropriate selection of precursors and reagents for each step. The following tables summarize the necessary materials for the primary synthetic pathways.

Acylation of Resorcinol to 4-octanoylresorcinol

| Role | Chemical Name | Molecular Formula | Key Considerations |

| Starting Material | Resorcinol (Benzene-1,3-diol) | C₆H₆O₂ | High purity is recommended. |

| Acylating Agent | Octanoic acid | C₈H₁₆O₂ | A common and relatively safe acylating agent. |

| Acylating Agent | Octanoyl chloride | C₈H₁₅ClO | More reactive than octanoic acid, but moisture sensitive. |

| Catalyst | Zinc chloride (anhydrous) | ZnCl₂ | A common Lewis acid catalyst for this reaction. |

| Solvent | Toluene | C₇H₈ | Used to facilitate the reaction and for azeotropic removal of water. |

Reduction of 4-octanoylresorcinol

| Reduction Method | Precursor | Primary Reagents | Solvent/Medium | Key Considerations |

| Clemmensen Reduction | 4-octanoylresorcinol | Zinc amalgam (Zn(Hg)), Hydrochloric acid (conc.) | Water, Toluene | Strongly acidic conditions, not suitable for acid-sensitive substrates.[1] |

| Wolff-Kishner Reduction | 4-octanoylresorcinol | Hydrazine hydrate (N₂H₄·H₂O), Potassium hydroxide (KOH) | Diethylene glycol | Strongly basic conditions, not suitable for base-sensitive substrates.[2] |

| Catalytic Hydrogenation | 4-octanoylresorcinol | Hydrogen gas (H₂), Palladium on carbon (Pd/C) | Ethanol, Methanol | Requires specialized high-pressure equipment. |

| PMHS Reduction | 4-octanoylresorcinol | Polymethylhydrosiloxane (PMHS), Palladium on carbon (Pd/C) | Methanol, Ethanol | Milder conditions compared to traditional hydrogenation.[3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 4-octanoylresorcinol via Friedel-Crafts Acylation

This protocol is adapted from procedures for the synthesis of similar 4-acylresorcinols.[3][4]

Reaction:

Caption: Friedel-Crafts acylation of resorcinol with octanoic acid.

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap, add resorcinol (1.0 eq), zinc chloride (1.3 eq), and toluene.

-

Heat the mixture to reflux to remove any residual water from the resorcinol and zinc chloride.

-

Cool the mixture slightly and add octanoic acid (1.25 eq).

-

Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours. Water will be collected in the Dean-Stark trap as the reaction progresses.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the mixture and add water to dissolve the zinc salts.

-

Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-octanoylresorcinol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Step 2: Reduction of 4-octanoylresorcinol to this compound

This is a classic method for the reduction of aryl ketones.[1][5][6]

Reaction:

Caption: Clemmensen reduction of 4-octanoylresorcinol.

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, water, and concentrated hydrochloric acid.

-

Add a solution of 4-octanoylresorcinol in a suitable organic solvent (e.g., toluene).

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may need to be added during the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

This method is suitable for base-stable compounds.[2][7]

Reaction:

Caption: Wolff-Kishner reduction of 4-octanoylresorcinol.

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 4-octanoylresorcinol and potassium hydroxide in diethylene glycol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 1-3 hours to form the hydrazone.

-

Increase the temperature to distill off the excess hydrazine hydrate and water, allowing the reaction temperature to rise to 180-220°C.

-

Maintain this temperature and continue to reflux for an additional 2-4 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and pour it into a beaker of cold water.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

This is a milder and more environmentally friendly reduction method.[3]

Reaction:

Caption: PMHS reduction of 4-octanoylresorcinol.

Procedure:

-

In a three-necked flask, suspend 4-octanoylresorcinol (1.0 eq) and 5% palladium on carbon (catalytic amount) in methanol.

-

Add polymethylhydrosiloxane (PMHS) (excess hydrogen equivalent) to the mixture.

-

Heat the reaction mixture to 50-60°C and stir for 3-6 hours.

-

Monitor the reaction completion by HPLC or TLC.

-

After the reaction is complete, filter off the palladium on carbon catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

The resulting oily residue can be purified by recrystallization from a suitable solvent (e.g., n-hexane) to yield this compound.

Overall Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always conduct their own risk assessments and optimization studies for these procedures in a laboratory setting.

References

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. Novel 4-butylresorcinol synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

A Deep Dive into 4-Octylbenzene-1,3-diol: A Technical Whitepaper on its Presumed Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Octylbenzene-1,3-diol, an alkylresorcinol, is a phenolic lipid with potential applications in the pharmaceutical and cosmetic industries. While direct research on the specific mechanisms of this compound is limited, this whitepaper synthesizes the extensive research on its close structural analogs, primarily 4-butylresorcinol and 4-hexylresorcinol, to extrapolate its likely mechanisms of action. The primary focus of this document is on its potent, competitive inhibition of tyrosinase, a key enzyme in melanogenesis, making it a strong candidate for the treatment of hyperpigmentation. Additionally, this paper will explore its potential as an antimicrobial agent. This guide provides a comprehensive overview of the pertinent signaling pathways, quantitative efficacy data from related compounds, and detailed experimental protocols to facilitate further research and development.

Introduction

Alkylresorcinols are a class of phenolic lipids characterized by a dihydroxybenzene (resorcinol) ring with an alkyl chain at the 4-position. These compounds are of significant interest due to their diverse biological activities. This compound, with its eight-carbon alkyl chain, is structurally similar to well-studied analogs like 4-butylresorcinol and 4-hexylresorcinol. These analogs have established efficacy as potent tyrosinase inhibitors and antimicrobial agents. This whitepaper will leverage the existing body of research on these analogs to build a comprehensive understanding of the probable mechanism of action of this compound.

Primary Mechanism of Action: Tyrosinase Inhibition

The most well-documented mechanism of action for 4-alkylresorcinols is the inhibition of tyrosinase, the rate-limiting enzyme in the synthesis of melanin.[1][2] This makes these compounds highly effective agents for reducing skin hyperpigmentation disorders such as melasma and age spots.[3][4]

The Melanogenesis Pathway and the Role of Tyrosinase

Melanogenesis, the process of melanin production, is initiated by the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone. Tyrosinase catalyzes both of these critical steps. Dopaquinone is a precursor to the two main types of melanin: eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment). By inhibiting tyrosinase, 4-alkylresorcinols effectively block the initial and rate-limiting steps of this pathway, leading to a reduction in melanin synthesis.

Competitive Inhibition of Tyrosinase

Studies on 4-butylresorcinol have demonstrated that it acts as a competitive inhibitor of tyrosinase.[5] This means it binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. This direct inhibition of the enzyme's activity is the primary mechanism for its hypopigmenting effects.[1] Research indicates that 4-butylresorcinol does not significantly alter signaling pathways that can indirectly affect melanogenesis, such as the ERK or Akt pathways, further supporting direct tyrosinase inhibition as the core mechanism.[1][6]

Enhanced Proteolytic Degradation of Tyrosinase

In addition to competitive inhibition, evidence suggests that 4-butylresorcinol can also enhance the proteolytic degradation of tyrosinase.[5] This is achieved through the activation of the p38 MAPK pathway, which leads to increased ubiquitination of tyrosinase, marking it for degradation by proteasomes.[5] This dual action of both inhibiting tyrosinase activity and reducing the total amount of the enzyme makes 4-alkylresorcinols particularly potent in reducing melanin production.

Signaling Pathway for Tyrosinase Inhibition and Degradation

The following diagram illustrates the dual mechanism of action of 4-alkylresorcinols on melanogenesis.

Caption: Dual mechanism of 4-Alkylresorcinol on melanogenesis.

Quantitative Efficacy of 4-Alkylresorcinol Analogs

The following table summarizes the in vitro inhibitory concentrations (IC50) of 4-butylresorcinol against human tyrosinase and melanin production, demonstrating its high potency compared to other common skin-lightening agents. It is anticipated that this compound would exhibit similar, if not greater, potency due to its increased lipophilicity, which may enhance its interaction with the enzyme.

| Compound | Human Tyrosinase IC50 (µM) | Melanin Production IC50 (µM) in MelanoDerm™ |

| 4-Butylresorcinol | 21 [3] | 13.5 [3] |

| Kojic Acid | ~500[3] | >400[3] |

| Arbutin | >5000[3] | >5000[3] |

| Hydroquinone | Weak inhibitor in the millimolar range[3] | <40[3] |

Secondary Mechanism of Action: Antimicrobial Activity

Alkylresorcinols, particularly 4-hexylresorcinol, have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[7][8] This property suggests a potential secondary mechanism of action for this compound, which could be beneficial in topical formulations.

Proposed Antimicrobial Action

The antimicrobial effects of phenolic lipids like alkylresorcinols are believed to stem from their interaction with microbial cell membranes and intracellular proteins.[7] Their amphiphilic nature allows them to insert into the lipid bilayer of cell membranes, disrupting their integrity and function, which can lead to cell death.

Efficacy as an Antibiotic Adjuvant

Research on 4-hexylresorcinol has shown that it can act as an adjuvant to enhance the efficacy of conventional antibiotics.[9][10] When used in combination, it can significantly reduce the minimum inhibitory concentration (MIC) of various antibiotics against a range of microorganisms, including antibiotic-resistant strains.[9] This synergistic effect is a promising area for future research into this compound.

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, this section provides detailed methodologies for key experiments based on protocols used for its analogs.

In Vitro Human Tyrosinase Inhibition Assay

This protocol outlines the steps to determine the IC50 value of a test compound against human tyrosinase.

Caption: Workflow for tyrosinase inhibition assay.

Detailed Steps:

-

Enzyme and Substrate Preparation: A solution of human tyrosinase is prepared in a phosphate buffer (pH 6.8). The substrate, L-DOPA, is also dissolved in the same buffer.

-

Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.

-

Assay Procedure: In a 96-well microplate, the tyrosinase solution is mixed with the different concentrations of the test compound and incubated for a specific period at a controlled temperature.

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the L-DOPA solution to each well. The formation of dopachrome, an orange-colored intermediate, is measured spectrophotometrically by reading the absorbance at 475 nm over time.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Melanin Synthesis Inhibition in Cell Culture

This protocol describes how to assess the effect of a test compound on melanin production in a cell-based model.

Detailed Steps:

-

Cell Culture: B16F10 melanoma cells are cultured in a suitable medium.[5]

-

Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours).

-

Cell Lysis and Melanin Quantification: After treatment, the cells are washed and lysed. The melanin content in the cell lysate is quantified by measuring the absorbance at 405 nm and comparing it to a standard curve of synthetic melanin.

-

Data Analysis: The percentage of melanin synthesis inhibition is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Detailed Steps:

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared.

-

Broth Microdilution: A serial two-fold dilution of this compound is prepared in a 96-well microplate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the prepared microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Based on the extensive evidence from its structural analogs, this compound is strongly presumed to act as a potent tyrosinase inhibitor with a dual mechanism involving competitive inhibition and enhanced proteolytic degradation of the enzyme. This positions it as a highly promising candidate for the development of novel treatments for hyperpigmentation. Furthermore, its potential antimicrobial properties and its ability to act as an antibiotic adjuvant warrant further investigation.

Future research should focus on direct in vitro and in vivo studies of this compound to confirm these hypothesized mechanisms and to quantify its efficacy and safety. Head-to-head comparison studies with its shorter-chain analogs would be invaluable in understanding the structure-activity relationship of the alkyl chain length. Clinical trials will be necessary to establish its therapeutic potential in dermatological applications.

References

- 1. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]

- 2. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]

- 3. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The use of 4-Hexylresorcinol as antibiotic adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The use of 4-Hexylresorcinol as antibiotic adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-Octylbenzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Octylbenzene-1,3-diol, also known as 4-octylresorcinol, is a resorcinol derivative that has garnered significant attention for its potent biological activities, most notably its inhibitory effects on melanogenesis. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its primary mechanism of action as a tyrosinase inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug development.

Introduction

Hyperpigmentary disorders, such as melasma and age spots, are common dermatological conditions characterized by the excessive production and accumulation of melanin.[1] A key enzyme in the intricate process of melanin synthesis is tyrosinase.[2] Consequently, the inhibition of this enzyme is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[3] this compound has emerged as a highly effective inhibitor of tyrosinase, demonstrating superior potency compared to many established agents.[1] Its ability to reduce melanin synthesis has been validated in numerous in vitro and in vivo studies, making it a compound of significant interest for both cosmetic and therapeutic applications.[3][4]

Mechanism of Action: Potent Tyrosinase Inhibition

The principal biological activity of this compound is its direct and potent inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[5][6] It is also reported to inhibit tyrosinase-related protein-1 (TRP-1).[3][4] The hypopigmentary effect of this compound is primarily attributed to this direct enzymatic inhibition.[5][7]

Studies have indicated that this compound acts as a competitive inhibitor of tyrosinase.[8] Interestingly, its mechanism of action appears to be independent of major signaling pathways that regulate melanogenesis, such as the extracellular signal-regulated kinase (ERK) and Akt signaling pathways.[5][9] this compound does not appear to induce the activation of ERK or Akt, nor does it affect the degradation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.[5][9] Furthermore, it does not influence the phosphorylation of cAMP response element-binding protein (CREB), which is involved in stimulating MITF expression.[5][9]

In addition to direct enzyme inhibition, some research suggests that this compound may also enhance the proteolytic degradation of tyrosinase, contributing to its overall efficacy in reducing melanin production.[8]

Signaling Pathway

Quantitative Data on Biological Activity

The potency of this compound as a tyrosinase inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Assay | Target | IC50 (µM) | Reference |

| Tyrosinase Inhibition | Human Tyrosinase | 21 | [10][11] |

| Tyrosinase Inhibition | Mushroom Tyrosinase | 0.15 - 0.56 | [12] |

| Melanin Production Inhibition | MelanoDerm Skin Model | 13.5 | [10][11] |

For comparison, the IC50 values of other known tyrosinase inhibitors are significantly higher, indicating lower potency.

| Compound | Target | IC50 (µM) | Reference |

| Kojic Acid | Human Tyrosinase | ~500 | [10][11] |

| Arbutin | Human Tyrosinase | ~6500 | [10] |

| Hydroquinone | Human Tyrosinase | ~4400 | [10] |

Other Potential Biological Activities

While the primary focus of research on 4-alkylresorcinols has been on their skin-lightening properties, related compounds have demonstrated other biological activities.

-

Antimicrobial Activity: 4-Hexylresorcinol, a closely related compound, has shown broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[13][14] It has also been shown to enhance the efficacy of various antibiotics.[13] Specific minimum inhibitory concentration (MIC) data for 4-octylresorcinol is less prevalent in the reviewed literature.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a series of dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the test compound solution, phosphate buffer, and a solution of mushroom tyrosinase.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Cellular Melanin Content Assay

This assay quantifies the effect of a compound on melanin synthesis in a cellular context.

Materials:

-

B16F10 melanoma cells or other suitable melanocyte cell line

-

Cell culture medium and supplements

-

α-Melanocyte-stimulating hormone (α-MSH) or other melanogenesis stimulator

-

This compound (test compound)

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH

-

Spectrophotometer or microplate reader

-

BCA protein assay kit or similar for protein quantification

Procedure:

-

Culture the melanoma cells in appropriate multi-well plates.

-

Treat the cells with various concentrations of the test compound in the presence of a melanogenesis stimulator like α-MSH for a specified period (e.g., 72 hours).

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells by adding 1 N NaOH and incubate at an elevated temperature (e.g., 60°C) for approximately 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at a wavelength of around 405 nm.

-

Determine the total protein content of the cell lysate using a protein assay kit.

-

Normalize the melanin content to the total protein content for each sample.

-

Calculate the percentage of melanin inhibition relative to the stimulated control group (cells treated with α-MSH only).[3]

Experimental Workflow

Conclusion

This compound is a highly potent and effective inhibitor of tyrosinase, the key enzyme in melanin synthesis. Its primary mechanism of action is through direct, competitive inhibition, independent of major signaling pathways that regulate melanogenesis. The quantitative data clearly demonstrates its superiority over other commonly used skin-lightening agents. While further research into its other potential biological activities, such as antimicrobial and antioxidant effects, is warranted, its role as a leading compound in the management of hyperpigmentation is well-established. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and utilize this promising molecule.

References

- 1. amik-cosmetics.com [amik-cosmetics.com]

- 2. cipherskincare.com [cipherskincare.com]

- 3. benchchem.com [benchchem.com]

- 4. The Efficacy and Safety of 4-n-butylresorcinol 0.1% Cream for the Treatment of Melasma: A Randomized Controlled Split-face Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. | Semantic Scholar [semanticscholar.org]

- 7. 4-Butylresorcinol: activities, clinical application and safety_Chemicalbook [chemicalbook.com]

- 8. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. qvsiete.com [qvsiete.com]

- 11. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of 4-Hexylresorcinol as antibiotic adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-octylbenzene-1,3-diol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-octylbenzene-1,3-diol, a resorcinol derivative with significant potential in various industrial applications, particularly in the pharmaceutical and cosmetic sectors. This document details its synthesis, physicochemical properties, and the biological activities of the core molecule and its derivatives, with a focus on tyrosinase inhibition.

Introduction

This compound, also known as 4-n-octylresorcinol, is an organic compound that has garnered attention for its role as a key intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Its structure, featuring a hydrophobic octyl chain and a hydrophilic resorcinol moiety, imparts unique properties that make it a valuable ingredient in formulations such as UV absorbers in sunscreens and cosmetics.[1] Related compounds, such as 4-butylresorcinol, are well-documented for their potent inhibition of tyrosinase, a key enzyme in melanin synthesis, making this class of molecules highly relevant for the treatment of hyperpigmentation.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂O₂ | [4] |

| Molecular Weight | 222.32 g/mol | [4] |

| Synonyms | 4-n-octylresorcinol, 4-Octyl-benzene-1,3-diol | [4] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Synthesis of this compound

The synthesis of 4-alkylresorcinols, including the octyl derivative, predominantly follows a two-step process: an acylation or condensation reaction to introduce the alkyl chain, followed by a reduction of the intermediate.[2]

Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This is a widely employed method for synthesizing 4-alkylresorcinols.[2]

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Resorcinol with Octanoyl Chloride

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve resorcinol (1 equivalent) in a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (2-3 equivalents), in portions.

-

Acylation: Add octanoyl chloride (1 equivalent) dropwise from the dropping funnel while maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature of 50-60°C for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-octanoylresorcinol can be purified by column chromatography or recrystallization.

Step 2: Reduction of 4-octanoylresorcinol

The resulting ketone, 4-octanoylresorcinol, is then reduced to yield this compound. Common reduction methods include Clemmensen reduction, Wolff-Kishner reduction, and catalytic hydrogenation.[2]

-

Catalytic Hydrogenation (Greener Alternative): [2]

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-octanoylresorcinol (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

-

Catalyst Addition: Add a catalyst, typically 5% or 10% palladium on carbon (Pd/C).[2]

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The final product can be purified by recrystallization.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Derivatives of this compound

Modifying the core structure of 4-alkylresorcinols is a key strategy for developing new agents with improved properties such as enhanced potency, better stability, and improved skin penetration.[2]

Synthesis of Hydroxyalkyl Resorcinols and Alkyl Resorcinol Glucosides

To develop novel tyrosinase inhibitors, hydroxyalkyl resorcinols and resorcinol alkyl glucosides have been synthesized.[5]

Experimental Protocol (General Scheme):

-

Synthesis of Hydroxyalkyl Resorcinols: These can be prepared through various methods, including the reduction of corresponding keto-derivatives.

-

Glycosylation: The synthesized hydroxyalkyl resorcinols can then be glycosylated using methods like the Koenigs-Knorr reaction to produce the desired alkyl resorcinol glucosides.[5] This involves reacting the hydroxyalkyl resorcinol with a protected glycosyl halide in the presence of a promoter.

-

Deprotection: The final step involves the removal of protecting groups from the sugar moiety to yield the final product.

Biological Activity: Tyrosinase Inhibition

4-alkylresorcinols are recognized as potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[2] This makes them attractive compounds for treating hyperpigmentation disorders.

Mechanism of Action

The precise mechanism of tyrosinase inhibition by resorcinol derivatives is still a subject of discussion.[6] While initially considered to be simple competitive inhibitors, some studies suggest they may act as suicide inactivators.[6][7] This proposed mechanism involves the resorcinol derivative being oxidized by tyrosinase to a reactive intermediate, which then irreversibly inactivates the enzyme.[7]

Signaling Pathway of Tyrosinase in Melanogenesis

Caption: Simplified pathway of melanogenesis and the inhibitory action of this compound.

Quantitative Data on Tyrosinase Inhibition

| Compound | In Vitro IC₅₀ (µM) | In Vivo IC₅₀ (µM) |

| 4-n-butylresorcinol | 21 | 13.5 |

| Kojic Acid | 500 | - |

| Arbutin | >5000 | - |

| Hydroquinone | >1000 | <40 |

Data for 4-n-butylresorcinol from Wikipedia, which cites other studies.[3]

Conclusion

This compound and its derivatives represent a promising class of compounds with significant applications in the pharmaceutical and cosmetic industries. Their synthesis is achievable through established chemical routes, and their potent tyrosinase inhibitory activity makes them prime candidates for further research and development in the field of dermatology and beyond. Future studies should focus on elucidating the precise mechanism of action of these compounds and exploring the structure-activity relationships of a wider range of derivatives to optimize their efficacy and safety profiles.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Butylresorcinol - Wikipedia [en.wikipedia.org]

- 4. 4-OCTYL-BENZENE-1,3-DIOL [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicological Data of 4-Octylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 4-octylbenzene-1,3-diol (also known as 4-octylresorcinol). This guide summarizes the available information and incorporates data from structurally related compounds, such as other long-chain alkylresorcinols, to provide a comprehensive overview. All data derived from analogue compounds are clearly indicated.

Executive Summary

This compound is a phenolic lipid belonging to the alkylresorcinol family. While specific toxicological data for this compound is scarce, information from related molecules suggests a moderate acute oral toxicity profile and the potential for skin and eye irritation. This document provides a detailed summary of the available toxicological data, outlines standard experimental protocols for assessing key toxicity endpoints, and visualizes relevant pathways and workflows to support further research and safety assessments.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Octylresorcinol |

| CAS Number | 6565-70-4[1] |

| Molecular Formula | C14H22O2[1] |

| Molecular Weight | 222.32 g/mol [1] |

| Appearance | Not specified |

| Solubility | Not specified |

Toxicological Data

Acute Toxicity

| Endpoint | Test Substance | Species | Route | Value | Classification |

| LD50 | 4-Butylresorcinol | Rat | Oral | 500 mg/kg[2] | Harmful if swallowed |

| LD50 | 4-Hexylresorcinol | Rat | Oral | 550 mg/kg[3] | Harmful if swallowed |

| LD50 | Resorcinol | Rabbit | Dermal | 3360 mg/kg[4] | Not Classified |

| LC50 | Resorcinol | Rat | Inhalation | 21.3 mg/L (1 h)[4] | Not Classified |

Based on the available data for shorter-chain alkylresorcinols, this compound is anticipated to have a moderate order of acute oral toxicity. A study on a mixture of alkylresorcinols from rye showed no toxic effects in rats when administered in feed at concentrations up to 5 g/kg.[5]

Skin Irritation and Corrosion

No specific skin irritation studies on this compound were identified. However, a Safety Data Sheet for the related compound 4-ethylresorcinol classifies it as a Category 2 skin irritant.[6] Clinical studies on 4-butylresorcinol at a concentration of 0.3% showed it to be well-tolerated, though it has the potential to cause mild and transient skin irritation.[7][8]

| Endpoint | Test Substance | Species | Result | Classification |

| Skin Irritation | 4-Ethylresorcinol | Rabbit (presumed) | Irritant | Category 2[6] |

| Skin Irritation | 4-Butylresorcinol (0.3% cream) | Human | Well-tolerated, mild and transient irritation possible | Not Classified |

Eye Irritation

Direct data for this compound is unavailable. A Safety Data Sheet for 4-ethylresorcinol indicates it is a Category 2 eye irritant.[6]

| Endpoint | Test Substance | Species | Result | Classification |

| Eye Irritation | 4-Ethylresorcinol | Rabbit (presumed) | Serious eye irritation | Category 2[6] |

Skin Sensitization

There are no specific skin sensitization data for this compound. The parent compound, resorcinol, has been identified as a skin sensitizer in a Local Lymph Node Assay (LLNA).

| Endpoint | Test Substance | Assay | Result | Potency |

| Skin Sensitization | Resorcinol | LLNA | Positive | EC3 value of ~6%[9] |

Genotoxicity

No Ames test or in vitro chromosome aberration assay results were found for this compound. Some in vitro studies on general alkylresorcinols have suggested slight antimutagenic effects in membrane-based models.[5]

Carcinogenicity

No carcinogenicity studies for this compound were identified. In vitro studies have suggested that alkylresorcinols may have a role in preventing intestinal cancers.[5] However, long-term in vivo studies are lacking.

Experimental Protocols

The following sections detail the standard methodologies for key toxicological assessments.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause irritation or corrosion upon a single dermal application.[10][11]

-

Test System: Typically, a single young adult albino rabbit is used for the initial test.

-

Procedure:

-

Approximately 24 hours before the test, the animal's fur is clipped from the dorsal area.

-

0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) under a gauze patch.

-

The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing and any residual test substance are removed.

-

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring is performed according to a standardized scale. The observation period can be extended up to 14 days to assess the reversibility of the effects.[11]

-

Classification: The substance is classified based on the severity and reversibility of the skin reactions according to systems like the Globally Harmonized System (GHS).[12]

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.[1][13]

-

Test System: Albino rabbits are the preferred species.

-

Procedure:

-

A single dose of the test substance (e.g., 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyelids are gently held together for about one second.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[13] Corneal opacity, iris lesions, and conjunctival redness and swelling are scored.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[14]

-

Test System: Mice are used as the test species.